molecular formula C11H14O3 B1363090 (S)-Ethyl 3-Hydroxy-3-phenylpropanoate CAS No. 33401-74-0

(S)-Ethyl 3-Hydroxy-3-phenylpropanoate

Cat. No. B1363090
CAS RN: 33401-74-0
M. Wt: 194.23 g/mol
InChI Key: DVIBDQWVFHDBOP-JTQLQIEISA-N
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Description

“(S)-Ethyl 3-Hydroxy-3-phenylpropanoate” is a chemical compound. It is also known as “(3S)-3-Hydroxy-3-phenylpropanal” and "(S)-3-Hydroxy-3-phenylpropanoic acid" .


Synthesis Analysis

The synthesis of 3-hydroxy-3-phenylpropanoate ester–AZT conjugates has been prepared using Baylis-Hillman methodology . The potential of these conjugates as dual-action HIV-1 Integrase and Reverse Transcriptase inhibitors has been explored using enzyme inhibition and computer modelling techniques .


Molecular Structure Analysis

The molecular formula of “(S)-Ethyl 3-Hydroxy-3-phenylpropanoate” is C9H9O3 . The InChI Key is AYOLELPCNDVZKZ-QMMMGPOBSA-M .


Chemical Reactions Analysis

The 3HPP pathway is initiated by the MhpA monooxygenase that transforms 3HPP into 2,3-dihydroxyphenylpropionate . This is then converted to succinate, pyruvate, and acetyl-CoA through the action of a meta-cleavage hydrolytic route that involves a dioxygenase (MhpB), hydrolase (MhpC), hydratase (MhpD), aldolase (MhpE), and acetaldehyde .


Physical And Chemical Properties Analysis

The molecular weight of “(S)-Ethyl 3-Hydroxy-3-phenylpropanoate” is 165.17 g/mol . The boiling point is 329.4±30.0 °C at 760 mmHg .

Scientific Research Applications

Enzymatic Hydrolysis and Ultrasound Application

A study by Ribeiro et al. (2001) focused on the enzymatic hydrolysis of ethyl-3-hydroxy-3-phenylpropanoate using ultrasound bath and enzymes like PCL, PLE, and CRL. They found that the application of ultrasound bath significantly reduced the reaction time of enzymatic hydrolysis without altering the yield or enantiomeric excess of reaction products compared to magnet stirring (Ribeiro, Passaroto, & Brenelli, 2001).

Chemo-enzymatic Synthesis

Zhao et al. (2014) reported on the chemical synthesis of racemic (R,S)-ethyl 3-hydroxy-3-phenylpropanoate and its enzymatic preparation using Porcine pancreas lipase (PPL) as a biocatalyst. This process is vital for producing chiral (S)-3-hydroxy-3-phenylpropanoic acid, a precursor of antidepressant drugs like tomoxetine hydrochloride and fluoxetine hydrochloride (Zhao, Ma, Fu, & Zhang, 2014).

Formation of Cyclopropane Derivatives

Abe and Suehiro (1982) investigated the formation of cyclopropane derivatives from ethyl 2-alkyl-2-methyl-3-hydroxy-3-phenylpropanoate. They observed the formation of ethyl 1-methyl-2-phenyl- and 1,2-dimethyl-3-phenylcyclopropanecarboxylates, highlighting a unique reaction pathway involving the migration of the methyl group to the cationic carbon (Abe & Suehiro, 1982).

Multi-Component Reaction Synthesis

Kiyani and Ghorbani (2015) developed a one-pot three-component reaction method in an aqueous medium, utilizing boric acid as a catalyst. This method efficiently synthesizes 4H-isoxazol-5(4H)-ones using ethyl 3-oxobutanoate/ethyl 4-chloro-3-oxobutanoate/ethyl 3-oxo-3-phenylpropanoate and aryl aldehydes with hydroxylamine hydrochloride (Kiyani & Ghorbani, 2015).

Direct Chlorination Applications

Yasuda et al. (2006) studied the direct chlorination of alcohols, particularly focusing on the synthesis of Ethyl 3-Chloro-3-Phenylpropanoate from Ethyl 3-hydroxy-3-phenylpropanoate. This process is crucial for creating specific chlorinated organic compounds, demonstrating the versatility of ethyl 3-hydroxy-3-phenylpropanoate in synthetic chemistry (Yasuda, Yamasaki, Onishi, & Baba, 2006).

Biocatalytic Reduction

Ramos et al. (2009) described the enantioselective reduction of ethyl benzoylacetate into ethyl (S)-3-hydroxy-3-phenylpropanoate using various yeast and filamentous fungi strains. The study highlighted the high conversion rates and enantiomeric excess achieved with immobilized microorganisms in calcium alginate (Ramos, Ribeiro, Vazquez, Fiaux, Leite, Ramos, Neto, & Antunes, 2009).

Safety And Hazards

The safety data sheet for a similar compound, Methyl (S)-3-hydroxy-3-phenylpropanoate, advises against food, drug, pesticide or biocidal product use . It is recommended for laboratory chemicals .

Future Directions

The potential of 3-hydroxy-3-phenylpropanoate ester–AZT conjugates as dual-action HIV-1 Integrase and Reverse Transcriptase inhibitors has been explored . This could be a promising area for future research.

properties

IUPAC Name

ethyl (3S)-3-hydroxy-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIBDQWVFHDBOP-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Ethyl 3-Hydroxy-3-phenylpropanoate

CAS RN

33401-74-0
Record name Ethyl 3-phenylhydracrylate, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033401740
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ethyl (3S)-3-hydroxy-3-phenylpropanoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 3-PHENYLHYDRACRYLATE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S4J5C6Q4Z
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Under nitrogen atmosphere, 30 mL of THF was added to 3.96 g (6.50 mmol, 0.65 equivalent (equivalent relative to a carbonyl compound as a starting raw material; the same, hereinafter)) of (BrZnCH2COOEt.THF)2. Under argon atmosphere, a solution of 1.06 g (10 mmol) of benzaldehyde in 5 mL of THF was added dropwise while stirring at 0˜5° C. The mixture was stirred at 0˜5° C. for 3 hours. 25 mL of 1N hydrochloric acid was added dropwise at 20° C. or lower, followed by dilution with 50 mL of ethyl acetate. Then, the layers were separated. The organic layer was washed successively with 10 mL (×2) of 1N hydrochloric acid, 20 mL of an aqueous saturated sodium chloride solution, 20 mL (×2) of an aqueous saturated sodium bicarbonate solution and 20 mL of an aqueous saturated sodium chloride solution. After washing, the organic layer was dried with anhydrous magnesium sulfate. Concentration under reduced pressure afforded 1.76 g of the desired product (yield 91%).
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Yield
91%

Synthesis routes and methods III

Procedure details

The mixture of 5.0 g (25.7 mmol) of ethyl 3-phenyl-3-hydroxypropionate, 1.83 g (13 mmol) of vinyl caproate and 1.0 g of lipase PS was stirred at room temperature for 35 hours. After the lipase was removed by filtration, the filtrate was eluted by column chromatography (eluting solution; 9/1 of toluene/ethyl acetate) to obtain 2.2 g (>99%ee) of (-)-ethyl 3-phenyl-3-hydroxypropionate and 4.1 g (about 90%ee) of (+)-ethyl 3-phenyl-3-hexanoyloxypropionate.
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Synthesis routes and methods IV

Procedure details

Ethyl benzoylacetate (1) (19.21 g; 0.10 mol) was dissolved in 95% ethanol (100 mL) in a pressure bottle. The bottle was purged with nitrogen and 5% palladium on carbon (960 mg; 5 weight %) was added. The vessel was placed under 45 psi H2 and shaken on a Parr apparatus for 14 hours, at which time H2 uptake had halted and thin layer chromatographic analysis indicated (1) was present. The reaction mixture was suction-filtered through Celite with a top sand layer (to prevent channels) and eluted with ether to remove the catalyst. The filtrate was concentrated to afford (2), racemic ethyl 3-phenyl-3-hydroxypropionate (19.17 g; 99%) which was pure by tlc and 1H nmr analysis. 1H nmr (300 MHz, CDCl3): 7.4-7.2 (5H, m); 5.130(1H,dd,J=4.36, 8.48 Hz); 4.178 (2H, q, J=7.17 Hz); 3.2(1H, br s); 2 764(1H, dd, J=8.58, 16.30 Hz); 2.691 (1H, dd, J=4.33, 16.33 Hz); 1.259(3H, t, J=7.17 Hz). IR (neat film, cm-1) 3450 (s,b); 1720(s); 1605(w). EIMS (m/e): 194 (M+); 165 (2%, M+ - Et); 149 (5%, M+ -EtO).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Ethyl 3-Hydroxy-3-phenylpropanoate
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Citations

For This Compound
27
Citations
Y Zhao, H Ma, Z Fu, G Zhang - Chemical Research in Chinese …, 2014 - Springer
(S)-3-Hydroxy-3-phenylpropanoic acid is a potential progenitor of optically pure tomoxetine hydrochloride and fluoxetine hydrochloride which are currently available antidepressant …
Number of citations: 2 link.springer.com
A Manzocchi, R Casati, A Fiecchi… - Journal of the Chemical …, 1987 - pubs.rsc.org
Ethyl 4-benzyloxy-3-oxobutanoate (1c) is reduced by fermenting baker's yeast with stereochemical control which is dependent on the yeast:substrate ratio and the presence or absence …
Number of citations: 61 pubs.rsc.org
L Chai, H Chen, Z Li, Q Wang, F Tao - Synlett, 2006 - thieme-connect.com
The preparation of a novel chiral 2, 2′-bis (MeO-PEG-supported)-6, 6′-bis (diphenylphosphanyl) biphenyl (MeO-PEG-Biphep) ligand is described. The derived ruthenium complex …
Number of citations: 8 www.thieme-connect.com
LC Rocha, RF Luiz, IG Rosset, C Raminelli… - Marine …, 2012 - Springer
Nine marine fungi (Aspergillus sclerotiorum CBMAI 849, Aspergillus sydowii Ce19, Beauveria felina CBMAI 738, Mucor racemosus CBMAI 847, Penicillium citrinum CBMAI 1186, …
Number of citations: 22 link.springer.com
S Kong, AU Malik, X Qian, M Shu… - Chinese Journal of Organic …, 2018 - sioc-journal.cn
A porous organic polymer (POP) with chiral 2, 2'-bis (diphenylphosphino)-1, 1'-binaphthalene (BINAP) has been prepared and characterized by several techniques including 13 C CP/…
Number of citations: 10 sioc-journal.cn
ML Contente, F Molinari, P Zambelli, V De Vitis… - Tetrahedron …, 2014 - Elsevier
The non-conventional yeast Pichia glucozyma CBS 5766 has been used for the biotransformation of different aromatic ketones and ketoesters. The growth and biotransformation …
Number of citations: 24 www.sciencedirect.com
J Brem, M Naghi, MI Toşa, Z Boros, L Poppe… - Tetrahedron …, 2011 - Elsevier
The lipase-catalyzed kinetic resolution of a series of aromatic β-hydroxy esters in organic media has been investigated. Decanoic acid and its esters were successfully used as acyl …
Number of citations: 20 www.sciencedirect.com
R Luo, MM Chen, L Ouyang… - European Journal of …, 2020 - Wiley Online Library
A reliable and practical Reformatsky reaction of ethyl iodide acetate with ketones for the synthesis of chiral β‐hydroxyl carbonyl compounds in good yields and excellent …
L Ouyang, YP Xia, YF Wei, J Liao, R Luo - ACS omega, 2020 - ACS Publications
A highly Me 2 Zn-mediated catalytic enantioselective Reformatsky reaction of aldehydes and ketones with ethyl iodoacetate using a readily available prolinol ligand is reported. This …
Number of citations: 1 pubs.acs.org
NJ Gordon - 1993 - search.proquest.com
The work detailed within this dissertation was directed principally towards the development and synthesis of efficient chiral phosphorus auxiliaries to produce enantiopure $\beta $-…
Number of citations: 0 search.proquest.com

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